Egfr T790M/L858R-IN-5
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Overview
Description
Egfr T790M/L858R-IN-5 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR), particularly the T790M and L858R mutations. These mutations are commonly associated with resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients . The compound aims to overcome this resistance and provide a more effective treatment option for patients with these mutations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr T790M/L858R-IN-5 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. . Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using larger reactors, and implementing stringent quality control measures. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Egfr T790M/L858R-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
Egfr T790M/L858R-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Explored for its efficacy in treating NSCLC patients with specific EGFR mutations.
Industry: Utilized in the development of new drugs and diagnostic tools.
Mechanism of Action
Egfr T790M/L858R-IN-5 exerts its effects by binding to the mutated EGFR and inhibiting its tyrosine kinase activity. This prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the T790M and L858R mutations, which are known to confer resistance to other TKIs. By inhibiting these mutations, this compound can effectively reduce tumor growth and improve patient outcomes .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: Another third-generation TKI that targets EGFR T790M mutation.
Afatinib: A second-generation TKI that targets multiple EGFR mutations.
Gefitinib: A first-generation TKI used for EGFR mutation-positive NSCLC.
Uniqueness
Egfr T790M/L858R-IN-5 is unique in its ability to specifically target both the T790M and L858R mutations, making it a valuable option for patients who have developed resistance to other TKIs. Its high specificity and potency against these mutations set it apart from other compounds in the same class .
Properties
Molecular Formula |
C28H31N9O |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-5-methoxy-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-2-N-pyrimidin-4-ylbenzene-1,2,4-triamine |
InChI |
InChI=1S/C28H31N9O/c1-36(2)14-13-30-22-16-26(38-4)24(15-23(22)33-27-10-11-29-18-32-27)35-28-31-12-9-21(34-28)20-17-37(3)25-8-6-5-7-19(20)25/h5-12,15-18,30H,13-14H2,1-4H3,(H,29,32,33)(H,31,34,35) |
InChI Key |
JWPWABYIEDMMOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC5=NC=NC=C5)NCCN(C)C)OC |
Origin of Product |
United States |
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